An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Hydroxyethyldithio)propionic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Hydroxyethyldithio)propionic Acid
This guide offers a comprehensive exploration of 3-(2-Hydroxyethyldithio)propionic acid (HEDPA), a heterobifunctional molecule of significant interest in chemical biology, drug development, and materials science. We will delve into its core chemical properties, reactivity, synthesis, and key applications, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to 3-(2-Hydroxyethyldithio)propionic Acid
3-(2-Hydroxyethyldithio)propionic acid is a versatile organic compound distinguished by its three key functional groups: a terminal carboxylic acid, a central disulfide bond, and a terminal hydroxyl group. This unique trifecta of functionalities makes HEDPA an invaluable tool for chemical modification and conjugation strategies.
The molecule's architecture allows for selective reactions at each terminus. The carboxylic acid is readily activated for coupling to primary amines, the disulfide bond provides a cleavable linkage that is responsive to reducing environments, and the hydroxyl group offers an additional site for derivatization. These features are particularly crucial in the design of sophisticated bioconjugates, stimuli-responsive drug delivery systems, and functionalized surfaces.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of HEDPA is essential for its effective application in experimental design. The data presented below has been compiled from predictive models and available supplier information.
| Property | Value | Source |
| IUPAC Name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | - |
| CAS Number | 1076198-23-6 | [1] |
| Molecular Formula | C₅H₁₀O₃S₂ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 53-57°C | [1] |
| Boiling Point (Predicted) | 361.9 ± 27.0 °C | [1] |
| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.24 ± 0.10 | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |
Synthesis of 3-(2-Hydroxyethyldithio)propionic Acid
The synthesis of HEDPA is typically achieved through a disulfide exchange reaction or by the oxidation of the corresponding thiols. A common and straightforward method involves the reaction of 3-mercaptopropionic acid with 2,2'-dithiodiethanol or, more directly, the controlled oxidation of a mixture of 3-mercaptopropionic acid and 2-mercaptoethanol.
Experimental Protocol: Synthesis via Disulfide Formation
This protocol describes the synthesis of HEDPA through the reaction of 3,3'-dithiodipropionic acid with 2-mercaptoethanol, driving the formation of the asymmetric disulfide.
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Dissolution: Dissolve 1 equivalent of 3,3'-dithiodipropionic acid in an appropriate solvent such as a mixture of water and ethanol.
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Addition of Thiol: Add 2.2 equivalents of 2-mercaptoethanol to the solution. The excess is used to shift the equilibrium towards the desired product.
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pH Adjustment: Adjust the pH of the reaction mixture to ~8.0 using a suitable base (e.g., triethylamine or sodium bicarbonate). This deprotonates the thiol groups, facilitating the disulfide exchange.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup and Purification:
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Acidify the reaction mixture to a pH of ~2-3 with dilute HCl. This protonates the carboxylic acid group of the product.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to yield pure 3-(2-Hydroxyethyldithio)propionic acid.
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Causality in Experimental Design:
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pH Control: The reaction is performed at a slightly basic pH to facilitate the thiolate anion formation, which is the active nucleophile in the disulfide exchange reaction.
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Stoichiometry: An excess of 2-mercaptoethanol is crucial to drive the reaction equilibrium from the symmetric 3,3'-dithiodipropionic acid to the formation of the asymmetric HEDPA product.
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Purification: The final acidification and extraction are critical for isolating the carboxylic acid product from the reaction mixture and preparing it for chromatographic purification.
Experimental Protocol: Cleavage of the Disulfide Bond
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Preparation: Dissolve the HEDPA-containing conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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Addition of Reductant: Add a 10-50 mM concentration of DTT or a 1-5 mM concentration of TCEP to the solution. [2]The required concentration depends on the stability of the disulfide bond and the desired reaction rate.
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Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
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Monitoring: The cleavage can be monitored by analyzing the disappearance of the starting material and the appearance of the cleaved products using techniques like HPLC or LC-MS.
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Self-Validation: The protocol's success is confirmed by mass spectrometry, which will show the expected molecular weights of the two thiol-containing fragments resulting from the cleavage.
B. The Carboxylic Acid Group: A Handle for Conjugation
The carboxylic acid moiety of HEDPA is a versatile functional group for covalent attachment to molecules bearing primary amines, such as proteins, peptides, or amino-functionalized nanoparticles. The most common method for this is carbodiimide-mediated coupling.
Mechanism of Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is added to convert the O-acylisourea into a more stable NHS-ester. This amine-reactive ester then readily reacts with a primary amine to form a stable amide bond.
C. The Hydroxyl Group: A Point for Secondary Modification
The terminal hydroxyl group provides an additional site for functionalization. While less commonly used than the carboxylic acid, it can be modified through reactions such as:
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Esterification: Reaction with an activated carboxylic acid to form an ester linkage.
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Etherification: Formation of an ether bond under appropriate conditions. This allows for the attachment of a second molecule of interest or a moiety that modifies the overall solubility or properties of the conjugate.
Applications in Research and Drug Development
The unique chemical properties of HEDPA make it a powerful tool in several advanced scientific fields.
A. Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, HEDPA serves as an ideal cleavable linker for ADCs. [3]An antibody is conjugated to a potent cytotoxic drug via the HEDPA linker. The carboxylic acid end of HEDPA is coupled to the antibody. The drug, functionalized with a thiol group, is attached via a disulfide exchange.
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Systemic Stability: The resulting disulfide bond is relatively stable in the oxidizing environment of the bloodstream, minimizing premature drug release.
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Intracellular Cleavage: Once the ADC is internalized by a target cancer cell, the disulfide bond is rapidly cleaved in the highly reducing intracellular environment, releasing the cytotoxic drug precisely where it is needed. This targeted delivery mechanism enhances therapeutic efficacy while reducing systemic toxicity. [3]
B. Functionalization of Surfaces via Self-Assembled Monolayers (SAMs)
HEDPA is well-suited for the preparation of functionalized self-assembled monolayers, particularly on gold surfaces. The disulfide group has a high affinity for gold and acts as an anchor, spontaneously forming an organized monolayer upon incubation.
Protocol for SAM Formation on Gold:
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Substrate Preparation: Clean a gold-coated substrate (e.g., glass slide or silicon wafer) by sonication in ethanol and water, followed by drying under a stream of nitrogen.
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Solution Preparation: Prepare a 1-10 mM solution of HEDPA in a high-purity solvent like absolute ethanol.
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Incubation: Immerse the clean gold substrate in the HEDPA solution and incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
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Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules, and dry with nitrogen.
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Characterization: The formation of the SAM can be verified using surface-sensitive techniques like contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS).
The resulting surface presents carboxylic acid and hydroxyl groups to the external environment. These functional groups can be used to covalently immobilize proteins, DNA, or other biomolecules for applications in biosensors, diagnostic arrays, and studies of cell-surface interactions. [4][5]
Conclusion
3-(2-Hydroxyethyldithio)propionic acid is a uniquely versatile molecule whose value is derived from its distinct and selectively addressable functional groups. Its properties as a cleavable linker have cemented its role in the development of next-generation drug delivery systems like ADCs. Furthermore, its capacity for surface modification via SAMs provides a robust platform for creating advanced biomaterials and diagnostic tools. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively leverage the powerful chemical properties of HEDPA in their work.
References
- Benchchem. 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride | 351422-31-6.
- ChemicalBook. 3-(2-HYDROXYETHYLDITHIO)PROPIONIC ACID CAS#: 1076198-23-6.
- MDPI. Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy.
- MDPI. Prof. George Whitesides' Contributions to Self-Assembled Monolayers (SAMs): Advancing Biointerface Science and Beyond.
- ResearchGate. How can I cleavage the disulfide bond and create two SH groups?.
- ResearchGate. Figure 2. Mechanisms of cleavage of allosteric disulfide bonds....
- Smolecule. Buy 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride | 351422-31-6.
